TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT
Description
Historical Context and Discovery
The discovery of corticotropin releasing factor represents one of the most significant milestones in neuroendocrinology, with its origins tracing back to Hans Selye's pioneering work on biological stress in 1936. Selye introduced the concept of biological stress by demonstrating that various noxious stimuli consistently produced hypertrophy of the adrenals, involution of lymphatic nodes, and gastric erosions in experimental animals. This foundational work established the framework for understanding stress as a biological phenomenon with measurable physiological consequences.
The subsequent decades witnessed intensive research efforts to identify the hypothalamic factor responsible for regulating adrenocorticotropic hormone release. In the 1950s, Geoffrey Harris established that stress-induced adrenocorticotropic hormone secretion involved neural control via the hypothalamus and hypophyseal portal vessels. This work provided crucial evidence for hypothalamic regulation of pituitary function and set the stage for biochemical investigations into the nature of this regulatory mechanism.
The breakthrough came in the late 1960s and early 1970s when Roger Guillemin and Andrew Schally independently demonstrated the existence of hypothalamic factors that could stimulate adrenocorticotropic hormone release from rat pituitary tissue. Guillemin's innovative coculture experiments at Baylor School of Medicine showed that hypothalamic cells produced a humoral substance capable of stimulating adrenocorticotropic hormone release when in close contact with pituitary cells. These experiments provided definitive evidence that the hypothalamic control mechanism was humoral rather than purely neural in nature.
The actual isolation and characterization of corticotropin releasing factor culminated in 1981 when Wylie Vale and colleagues at the Salk Institute successfully purified and determined the amino acid sequence of the 41-residue ovine hypothalamic peptide. This achievement represented the culmination of decades of intensive research and established the foundation for all subsequent work on corticotropin releasing factor and its related peptides. The development of the tyrosine-modified variant emerged from the need for radioligand binding studies, with the addition of tyrosine at the amino terminus enabling iodine-125 radiolabeling for receptor characterization and autoradiographic studies.
Molecular Identity and Classification
Tyr-Corticotropin Releasing Factor (human, rat) represents a chemically modified variant of the endogenous 41-amino acid neuropeptide, distinguished by the addition of a tyrosine residue at the amino terminus of the native human and rat corticotropin releasing factor sequence. The native human and rat corticotropin releasing factor share identical amino acid sequences, differing from other mammalian species variants in specific positions. The molecular structure of this peptide reflects its derivation from a larger 196-amino acid preprohormone through specific enzymatic processing mechanisms.
The chemical composition of the tyrosine-modified variant includes a molecular weight of approximately 4830.57 daltons for the ovine-derived version, with the human and rat native sequence having a molecular weight of 4758 daltons. The addition of the amino-terminal tyrosine residue serves a specific functional purpose, enabling radioiodination for experimental applications while maintaining the biological activity of the native peptide. The molecular formula reflects the complex peptide structure with multiple amino acid residues contributing to its overall chemical properties and biological function.
The peptide classification places Tyr-Corticotropin Releasing Factor within the broader corticotropin releasing factor family, which includes multiple related peptides such as urocortin 1, urocortin 2, and urocortin 3. These peptides share structural similarities and interact with overlapping receptor systems, though they exhibit distinct binding affinities and physiological functions. The corticotropin releasing factor family belongs to the larger assemblage of secretin and calcitonin-based peptides, suggesting common evolutionary origins and shared structural motifs.
Evolutionary Conservation Within the Corticotropin Releasing Factor Peptide Family
The evolutionary conservation of corticotropin releasing factor across vertebrate species demonstrates the fundamental importance of this peptide system in stress response mechanisms. Comparative sequence analysis reveals remarkable conservation of the corticotropin releasing factor structure across mammalian species, with human and rat sequences being identical and showing high homology with other mammalian variants. This conservation extends beyond mammals to include non-mammalian vertebrates, suggesting that the corticotropin releasing factor system evolved early in vertebrate phylogeny and has been maintained through strong selective pressure.
Phylogenetic analysis indicates that the corticotropin releasing factor family underwent significant expansion through genome duplications that occurred hundreds of millions of years ago. These duplication events led to the emergence of multiple corticotropin releasing factor-related peptides, including the urocortin subfamily, which consists of urocortin 1, urocortin 2, and urocortin 3. Each of these peptides exhibits distinct receptor binding profiles and physiological functions, reflecting the evolutionary diversification of the stress response system.
The structural conservation extends to specific amino acid residues critical for biological activity. Comparative analysis of corticotropin releasing factor sequences from different species shows that key functional domains remain highly conserved, particularly in regions responsible for receptor binding and activation. For example, porcine corticotropin releasing factor shares the common amino-terminal 39 amino acid sequence with rat and human corticotropin releasing factor, differing only in positions 40 and 41. Similarly, ovine corticotropin releasing factor shows 83% homology with porcine corticotropin releasing factor, indicating strong evolutionary pressure to maintain functional integrity.
The evolutionary relationships extend beyond vertebrates to include peptides from lower vertebrates and even invertebrates. Sauvagine, derived from frog skin, and urotensin I, isolated from teleost fish, exhibit corticotropin releasing factor activity and share structural homologies with mammalian corticotropin releasing factor. These relationships suggest that the corticotropin releasing factor peptide family evolved from ancient stress-response mechanisms that predate the emergence of complex vertebrate endocrine systems.
Recent research has identified teneurin-C-terminal associated peptide as a potentially distant ancestor of the corticotropin releasing factor-calcitonin-secretin peptide family, suggesting that these stress-related peptides evolved near the base of metazoan phylogeny. This finding provides important insights into the evolutionary origins of stress response mechanisms and highlights the fundamental role of corticotropin releasing factor-like peptides in organismal adaptation to environmental challenges.
Significance in Stress Response Research
Tyr-Corticotropin Releasing Factor has emerged as an indispensable tool in stress response research, providing researchers with the ability to investigate corticotropin releasing factor receptor binding, distribution, and function through radioligand binding studies. The tyrosine modification enables iodine-125 radiolabeling, allowing for autoradiographic localization of corticotropin releasing factor receptors throughout the central nervous system and peripheral tissues. This capability has been fundamental to mapping the anatomical distribution of corticotropin releasing factor receptors and understanding their roles in stress-related physiological responses.
The significance of this compound in stress research extends to its role in characterizing the hypothalamic-pituitary-adrenal axis, the primary neuroendocrine system responsible for stress hormone regulation. Corticotropin releasing factor serves as the primary regulator of this axis, initiating a cascade of events that culminates in glucocorticoid release from the adrenal cortex. Research utilizing Tyr-Corticotropin Releasing Factor has elucidated the mechanisms by which stress stimuli activate hypothalamic corticotropin releasing factor neurons, leading to adrenocorticotropic hormone secretion and subsequent cortisol production.
Autoradiographic studies using iodine-125-labeled Tyr-Corticotropin Releasing Factor have revealed the widespread distribution of corticotropin releasing factor receptors throughout the rat central nervous system. High concentrations of receptors have been identified in the neocortex, olfactory bulb, median eminence, cranial nerve nuclei, and cerebellar structures. Moderate concentrations exist in limbic structures including the amygdala, hypothalamic nuclei, and brainstem regions involved in autonomic regulation. This distribution pattern correlates closely with the known physiological effects of corticotropin releasing factor and supports its role in integrating multiple aspects of the stress response.
The compound has proven particularly valuable in investigating stress-related pathophysiology, including anxiety disorders, depression, and post-traumatic stress disorder. Abnormally high levels of corticotropin releasing factor have been documented in individuals with major depression and in the cerebrospinal fluid of suicide victims. Conversely, decreased serum levels have been observed in combat veterans with post-traumatic stress disorder, suggesting that chronic stress may enhance negative feedback inhibition of the hypothalamic-pituitary-adrenal axis.
Research applications of Tyr-Corticotropin Releasing Factor extend to the development of therapeutic interventions for stress-related disorders. The compound has been instrumental in characterizing corticotropin releasing factor receptor subtypes and their differential roles in stress responses. This work has supported the development of corticotropin releasing factor receptor antagonists as potential treatments for anxiety, depression, and alcohol use disorders. The high-affinity binding characteristics of the radiolabeled compound, with dissociation constants in the picomolar range, make it an ideal tool for investigating receptor pharmacology and developing novel therapeutic compounds.
Properties
CAS No. |
100513-58-4 |
|---|---|
Molecular Formula |
C217H353N61O65S2 |
Molecular Weight |
4920.62 |
Origin of Product |
United States |
Preparation Methods
Gene Synthesis and Vector Construction
The recombinant production of TYR-CRF begins with the artificial synthesis of its mature peptide gene sequence. Codon optimization is performed to enhance expression in Escherichia coli systems. The synthesized gene is inserted into a plasmid vector (e.g., pET-32a) fused downstream of the thioredoxin (Trx) tag, which improves solubility and prevents aggregation. The vector design includes:
-
Thioredoxin fusion tag : Facilitates proper folding.
-
Enterokinase recognition site : Enables cleavage of the fusion protein post-purification.
-
Affinity tags : Simplifies purification via immobilized metal ion affinity chromatography (IMAC).
Table 1: Key Components of the Recombinant Expression Vector
| Component | Function |
|---|---|
| Trx tag | Enhances solubility and stability |
| Enterokinase site | Enables precise cleavage of CRF |
| His-tag | Streamlines IMAC purification |
Expression of Trx-CRF Fusion Protein
The construct is transformed into E. coli strains (e.g., BL21(DE3)) optimized for high-yield protein expression. Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) initiates transcription, yielding the Trx-CRF fusion protein. Key parameters include:
-
Induction temperature : 18–25°C to minimize inclusion body formation.
-
Induction duration : 12–16 hours for optimal yield.
High-Density Fermentation and Initial Purification
Industrial-scale production employs high-density fermentation in bioreactors. Fed-batch strategies maintain nutrient availability while preventing acetate accumulation, achieving cell densities exceeding OD₆₀₀ = 50. Post-fermentation, cells are lysed, and the fusion protein is purified via IMAC, leveraging the His-tag for nickel-nitrilotriacetic acid (Ni-NTA) resin binding.
Table 2: Fermentation and Purification Outcomes
| Parameter | Value/Outcome |
|---|---|
| Cell density (OD₆₀₀) | 50–60 |
| Fusion protein yield | 150–200 mg/L culture |
| Purity post-IMAC | ≥85% |
Enterokinase-Mediated Cleavage and Final Purification
The Trx-CRF fusion protein is treated with enterokinase, which recognizes the DDDDK↓ cleavage site, releasing mature TYR-CRF. Subsequent purification steps (e.g., reverse-phase HPLC) remove residual Trx and contaminants, achieving ≥95% purity. Critical considerations include:
-
Enzyme-to-substrate ratio : 1:100 (w/w) to ensure complete cleavage.
-
Reaction time : 16–24 hours at 25°C.
Analysis of Recombinant Preparation Efficiency
Yield and Purity Metrics
The recombinant method achieves a final TYR-CRF yield of 20–30 mg per liter of culture, with HPLC and mass spectrometry confirming structural integrity. Purity levels exceed 95%, meeting pharmaceutical-grade standards.
Bioactivity Assessment
In vitro bioactivity is validated via corticotropin-releasing assays. Recombinant TYR-CRF stimulates adrenocorticotropic hormone (ACTH) release in pituitary cell cultures at EC₅₀ values comparable to native peptides (1–5 nM).
Comparative Considerations with Alternative Synthesis Approaches
While recombinant methods dominate industrial production, chemical synthesis (e.g., solid-phase peptide synthesis, SPPS) remains viable for small-scale research. SPPS involves sequential amino acid coupling to a resin-bound chain, followed by cleavage and purification. However, it faces limitations:
-
Cost : Prohibitively expensive for large peptides (>30 amino acids).
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Yield reduction : Accumulation of truncation byproducts in long sequences.
Industrial-Scale Production and Optimization Strategies
To enhance cost-efficiency, manufacturers employ:
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Strain engineering : Modifying E. coli to reduce protease activity and enhance solubility.
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Continuous chromatography : Multi-column systems for high-throughput purification.
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Lyophilization : Stabilizing the final product for long-term storage.
Chemical Reactions Analysis
Types of Reactions
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Understanding Stress Responses
Tyr-Corticotropin Releasing Factor is integral to studying stress responses in both human and animal models. Research has shown that acute stressors, such as cold exposure, significantly influence CRF expression levels in the hypothalamus. For instance, a study demonstrated that a single acute cold stress increased CRF mRNA expression in the paraventricular nucleus (PVN) of immature rats, while repeated stress led to differential responses in CRF peptide content .
Table 1: Effects of Acute Stress on CRF Expression
| Stress Type | CRF Expression Change | Brain Region | Reference |
|---|---|---|---|
| Single Acute Stress | Increased | Paraventricular Nucleus | |
| Repeated Stress | Variable | Anterior Hypothalamus |
Corticotropin Releasing Factor and Drug Addiction
The role of Tyr-Corticotropin Releasing Factor extends into the realm of substance use disorders. Preclinical studies have identified CRF signaling as a key player in stress-induced relapse behaviors associated with drug addiction. Antagonists targeting CRF receptors have shown promise in preventing relapse triggered by stressors, although clinical trials have yielded mixed results .
Table 2: CRF Signaling and Substance Use
| Substance | Stressor | Animal Model | Effect on Relapse | Reference |
|---|---|---|---|---|
| Alcohol | Footshock | Rat | Prevented relapse with CRF antagonists | |
| Heroin | Stress | Rat | Contributed to relapse |
Neuroendocrine Regulation
Tyr-Corticotropin Releasing Factor is essential for understanding neuroendocrine regulation, especially concerning the HPA axis. Studies indicate that alterations in CRF signaling can lead to significant changes in hormone levels, impacting both basal and stress-activated secretion of adrenocorticotropic hormone (ACTH) and corticosterone .
Case Study: Hormonal Responses to CRF Manipulation
In a controlled study involving knockout mice lacking the Crh gene, researchers observed that these mice exhibited impaired stress responses and altered hormone levels compared to wild-type controls. This highlights the critical role of CRF in mediating hormonal responses to environmental challenges .
Clinical Implications and Future Directions
The implications of Tyr-Corticotropin Releasing Factor research are vast, particularly in developing therapeutic strategies for stress-related disorders and addiction. Understanding the nuanced roles of CRF in various contexts—such as anxiety disorders, depression, and substance abuse—could lead to targeted interventions that modulate its activity.
Mechanism of Action
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT exerts its effects by binding to corticotropin-releasing factor receptors (CRF receptors) on target cells. This binding activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary. ACTH then stimulates the secretion of glucocorticoids from the adrenal glands, which are essential for stress coping and homeostasis . The compound also acts as a neurotransmitter in various brain regions, modulating synaptic transmission and influencing behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Receptor Binding and Signaling
- TYR-CRF vs. Native CRF : Both bind CRFR1 with high affinity, but TYR-CRF may exhibit prolonged stability due to tyrosine modification, enhancing its utility in chronic stress models . Native CRF activates cAMP/protein kinase A pathways in pituitary cells, driving ACTH release .
- Urocortins : Urocortin 1 shows higher affinity for CRFR2, mediating cardiovascular and metabolic effects distinct from CRFR1-driven anxiety responses .
- CRF Antagonists : Fragments like CRF(6-33) and synthetic antagonists (e.g., α-helical CRF) block CRFR1, attenuating stress-induced behaviors and HPA activation .
Behavioral and Physiological Effects
- TYR-CRF : Mimics native CRF in increasing locomotor activity and anxiety-like behaviors in rodents . Its modified structure may prolong these effects compared to unmodified CRF .
- Urocortin 2/3 : Selective CRFR2 agonists reduce anxiety and improve cardiovascular output, contrasting with CRFR1 activation .
- CRF Antagonists : Preclinical studies show CRFR1 antagonists (e.g., antalarmin) reduce alcohol intake and stress-induced relapse .
Key Research Findings
- TYR-CRF in Stress Models: Intracerebroventricular TYR-CRF administration in rats increases amygdala CRF immunoreactivity during restraint stress, mirroring native CRF effects .
- Receptor Specificity : Subtype-selective agonists (e.g., CRFR1 vs. CRFR2) produce divergent behavioral outcomes; CRFR1 activation exacerbates anxiety, while CRFR2 activation promotes resilience .
- Clinical Relevance : CRFR1 antagonists show promise in clinical trials for anxiety and depression but face challenges due to HPA axis suppression .
Biological Activity
Introduction
Corticotropin-releasing factor (CRF) is a critical neuropeptide involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress responses and various physiological processes. The compound TYR-Corticotropin Releasing Factor, particularly in its forms derived from human and rat sources, has been extensively studied for its biological activity. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity of TYR-CRF.
Structural Characteristics
TYR-CRF is a peptide composed of 41 amino acids that plays a pivotal role in mediating stress responses. Its structure is highly conserved across species, with significant sequence homology observed between human and rat CRF, which is approximately 83% . This conservation suggests similar biological functions across species.
Table 1: Amino Acid Sequence Comparison
| Species | Amino Acid Sequence |
|---|---|
| Human | H-Ser-Glu-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Met-Glu-Ile-Ile-NH2 |
| Rat | H-Ser-Glu-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Met-Glu-Ile-Ile-NH2 |
CRF Receptors
CRF exerts its effects primarily through two types of receptors: CRF-R1 and CRF-R2 , both of which are G protein-coupled receptors. These receptors are widely distributed in the central nervous system and peripheral tissues, mediating various physiological responses including stress adaptation, anxiety, and hormonal regulation .
Agonistic Activity: Research indicates that TYR-CRF acts as an agonist at these receptors, stimulating the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland . The potency of TYR-CRF varies based on receptor type and cellular context. For example, studies show that CRF agonists have significantly different potencies in stimulating testosterone production in Leydig cells compared to their effects on rat pituitary cells .
Case Studies
- Stress-Induced Behavior: In rodent models, administration of CRF has been shown to increase locomotor activity under stress conditions, suggesting its role in modulating stress-related behaviors .
- Drug Seeking Behavior: A study highlighted that CRF signaling is implicated in stress-induced relapse behaviors associated with substance use disorders. Rodent studies demonstrated that antagonists targeting CRF receptors could prevent stressor-induced drug-seeking behavior, emphasizing the peptide's role in addiction pathways .
Physiological Effects
TYR-CRF influences numerous physiological functions:
- Stress Response: It plays a central role in activating the HPA axis during stress exposure.
- Anxiety Regulation: Increased levels of CRF have been associated with heightened anxiety states.
- Metabolic Effects: CRF regulates energy balance and can influence appetite and metabolic rates.
Table 2: Physiological Effects of TYR-CRF
| Effect | Description |
|---|---|
| Stress Response | Activates HPA axis; increases cortisol secretion |
| Anxiety Modulation | Elevates anxiety levels through central pathways |
| Metabolic Regulation | Influences appetite and energy expenditure |
Q & A
Q. How can CRF studies align with FAIR data principles (Findable, Accessible, Interoperable, Reusable)?
- Methodological Answer : Deposit raw datasets (e.g., RNA-seq FASTQ files) in public repositories (NCBI SRA, EBI-ENA) with DOI-linked metadata. Use controlled vocabularies (e.g., CHEBI for CRF: CHEBI:132951) and MIAME/MINSEQE checklists for omics studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
